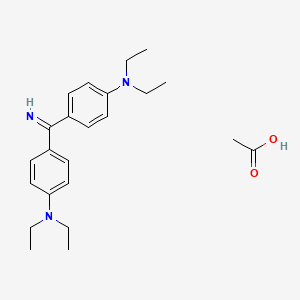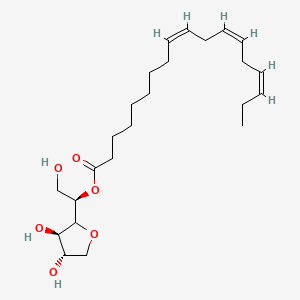
Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate): is a chemical compound derived from sorbitan and linolenic acid. It is commonly used as an emulsifier in various industrial applications, including food, cosmetics, and pharmaceuticals. This compound is known for its ability to stabilize emulsions, making it a valuable ingredient in formulations requiring consistent texture and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) typically involves the esterification of sorbitan with linolenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating sorbitan and linolenic acid in the presence of a catalyst, such as sodium hydroxide, at temperatures ranging from 200 to 210°C for about 6 hours. After the reaction, the mixture is cooled, and the product is purified through filtration and vacuum drying .
Industrial Production Methods: In industrial settings, the production of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) follows a similar process but on a larger scale. The raw materials are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistent quality. The final product is then subjected to additional purification steps, such as decolorization using activated carbon, to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Peroxides and hydroperoxides.
Reduction: Alcohols and alkanes.
Substitution: Various esters and ethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is used as a surfactant and emulsifier in various reactions and formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used in the preparation of liposomes and other delivery systems for drugs and genetic material. Its emulsifying properties make it suitable for creating stable formulations for biological assays .
Medicine: In the medical field, Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is used in the formulation of topical creams, ointments, and lotions. It helps in improving the texture and stability of these products, ensuring consistent delivery of active ingredients .
Industry: Industrially, this compound is used in the production of cosmetics, food products, and pharmaceuticals. It acts as an emulsifier, stabilizer, and thickening agent in various formulations .
Mécanisme D'action
The mechanism of action of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) primarily involves its ability to reduce surface tension between different phases in an emulsion. This property allows it to stabilize emulsions by preventing the separation of oil and water phases. The compound interacts with both hydrophilic and hydrophobic molecules, forming a stable interface that maintains the consistency of the emulsion .
Comparaison Avec Des Composés Similaires
- Sorbitan monooleate
- Sorbitan monostearate
- Sorbitan tristearate
Comparison: Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is unique due to its polyunsaturated fatty acid chain, which provides distinct emulsifying properties compared to other sorbitan esters. While Sorbitan monooleate and Sorbitan monostearate are also effective emulsifiers, they do not offer the same level of stability in formulations containing polyunsaturated oils. Sorbitan tristearate, on the other hand, is more suitable for solid and semi-solid formulations .
Propriétés
Numéro CAS |
84309-54-6 |
|---|---|
Formule moléculaire |
C24H40O6 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C24H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h3-4,6-7,9-10,20-21,23-26,28H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/t20-,21+,23+,24?/m0/s1 |
Clé InChI |
UUVSUFIFJFBJJG-KSIWKAJXSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



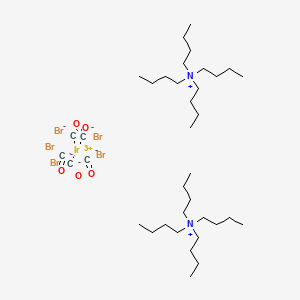
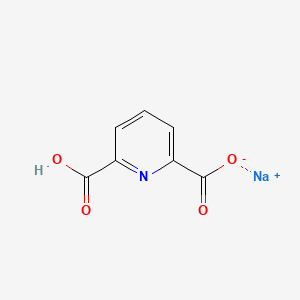
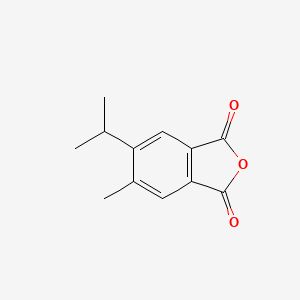

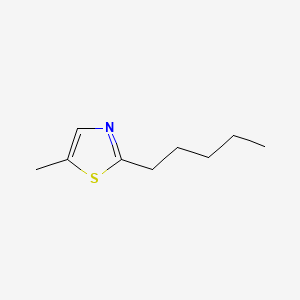
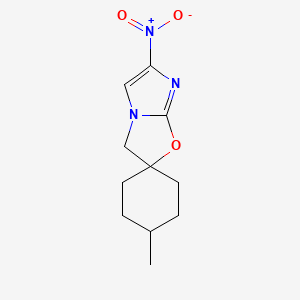
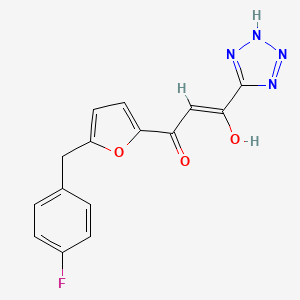
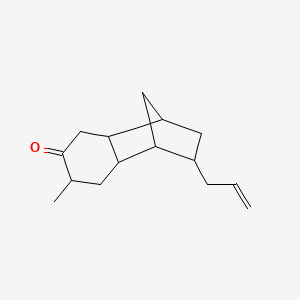



![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
